Cas no 852138-69-3 (4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide)

4-(Morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide is a synthetic organic compound featuring a carbazole core linked to a morpholine sulfonyl-substituted benzamide moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The morpholine sulfonyl group enhances solubility and may influence binding affinity, while the tetrahydrocarbazole component provides a rigid, aromatic framework for targeted interactions. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic route ensures reproducibility, and its physicochemical properties are suitable for exploratory pharmacological studies.
4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide structure
852138-69-3 structure
Product Name:4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide
CAS No:852138-69-3
MF:C24H27N3O4S
MW:453.553884744644
CID:6235976
PubChem ID:4087141
Update Time:2025-11-05

4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide
    • HMS2240A14
    • 4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
    • 4-morpholin-4-ylsulfonyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
    • MLS000696630
    • 852138-69-3
    • CHEMBL1361931
    • 4-(morpholinosulfonyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
    • F0651-0358
    • SMR000235782
    • AKOS024592077
    • Inchi: 1S/C24H27N3O4S/c28-24(18-6-8-19(9-7-18)32(29,30)27-11-13-31-14-12-27)25-16-17-5-10-23-21(15-17)20-3-1-2-4-22(20)26-23/h5-10,15,26H,1-4,11-14,16H2,(H,25,28)
    • InChI Key: CYKWVBNSNLWXNB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(NCC1C=CC2=C(C=1)C1CCCCC=1N2)=O)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 453.17222752g/mol
  • Monoisotopic Mass: 453.17222752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 756
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 99.9Ų

4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide Pricemore >>

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Additional information on 4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide

Comprehensive Guide to 4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide (CAS No. 852138-69-3)

4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide (CAS No. 852138-69-3) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a morpholine sulfonyl group with a tetrahydrocarbazole moiety, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential as a kinase inhibitor or receptor modulator, given its structural similarity to bioactive molecules.

The compound's chemical properties include a molecular weight of 453.55 g/mol and a complex structure that offers multiple sites for molecular interactions. Its morpholine-4-sulfonyl component provides excellent solubility in polar organic solvents, while the tetrahydrocarbazole core contributes to its potential biological activity. These characteristics make it valuable for studying structure-activity relationships in medicinal chemistry, particularly in neurological and oncological research areas.

In pharmaceutical applications, 4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide has shown promise in preliminary studies as a potential therapeutic agent. Researchers are investigating its interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound's drug-like properties and pharmacophore features make it particularly interesting for developing treatments for chronic diseases, aligning with current trends in personalized medicine and targeted therapy approaches.

The synthesis of CAS 852138-69-3 involves multi-step organic reactions, typically starting from commercially available carbazole derivatives. The process requires careful control of reaction conditions to achieve high purity and yield. Analytical characterization using HPLC, NMR spectroscopy, and mass spectrometry confirms the compound's identity and purity, which are crucial for research applications. Current optimization efforts focus on improving the synthetic route's efficiency and scalability to meet growing research demands.

From a commercial perspective, 4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide is primarily available through specialty chemical suppliers catering to pharmaceutical and biotechnology industries. The market for such research chemicals is expanding rapidly, driven by increased investment in drug discovery and the growing importance of small molecule therapeutics. Pricing varies based on purity and quantity, with current trends showing steady demand from academic and industrial research laboratories.

Safety considerations for handling 852138-69-3 follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. Storage typically requires protection from light and moisture at controlled temperatures to maintain stability. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions and disposal guidelines.

Future research directions for this compound include exploring its potential as a lead compound in drug development programs. Scientists are particularly interested in its possible applications in treating neurodegenerative disorders and certain cancer types, areas where current therapies often show limitations. Additionally, computational chemistry approaches are being employed to predict its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) to guide further experimental studies.

The scientific community continues to investigate 4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide through various in vitro and in vivo studies. Recent publications have examined its interactions with specific protein targets and potential effects on cellular pathways. These studies contribute valuable data to the growing body of knowledge about small molecule modulators and their therapeutic potential, addressing current challenges in drug discovery and precision medicine.

For researchers working with CAS 852138-69-3, proper analytical methods are essential for quality control. Standard techniques include reverse-phase HPLC for purity assessment and spectroscopic methods for structural confirmation. The compound's stability under various conditions is also an important consideration for long-term storage and experimental use, particularly in high-throughput screening applications where consistency is critical.

In conclusion, 4-(morpholine-4-sulfonyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide represents an interesting case study in modern medicinal chemistry. Its unique structural features and potential biological activities make it a valuable tool for pharmaceutical research and drug development. As the scientific understanding of this compound grows, it may open new avenues for addressing unmet medical needs, particularly in challenging therapeutic areas where current treatment options remain limited.

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